molecular formula C18H16N6O4 B11702706 N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide

N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide

Cat. No.: B11702706
M. Wt: 380.4 g/mol
InChI Key: MDBQKJWIIWVVND-UHFFFAOYSA-N
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Description

N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is an organic compound characterized by its complex structure, which includes a pyrazole ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

The synthesis of N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the nitrophenyl group and the acetamide moiety. Reaction conditions may vary, but common reagents include hydrazine derivatives, acetic anhydride, and various catalysts to facilitate the reactions. Industrial production methods would require optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the pyrazole ring can be replaced by other substituents. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways, where the compound affects the downstream effects of receptor activation.

Comparison with Similar Compounds

N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-{(2E)-2-[3-methyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide: This compound has a chlorophenyl group instead of a nitrophenyl group, which may affect its reactivity and biological activity.

    N-(4-{(2E)-2-[3-methyl-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    N-(4-{(2E)-2-[3-methyl-1-(4-fluorophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide: The fluorophenyl group can enhance the compound’s stability and binding affinity to certain targets.

Properties

Molecular Formula

C18H16N6O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-[4-[[5-methyl-2-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide

InChI

InChI=1S/C18H16N6O4/c1-11-17(21-20-14-5-3-13(4-6-14)19-12(2)25)18(26)23(22-11)15-7-9-16(10-8-15)24(27)28/h3-10,22H,1-2H3,(H,19,25)

InChI Key

MDBQKJWIIWVVND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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